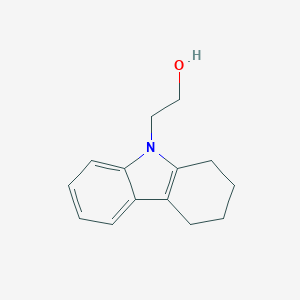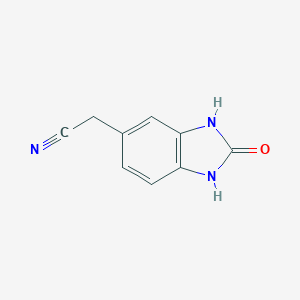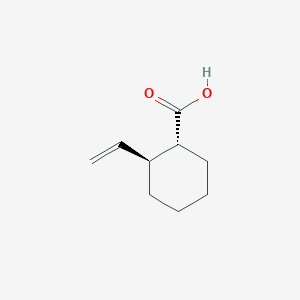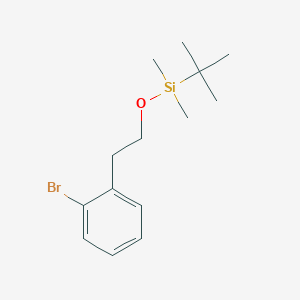
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is a carbazole derivative . It has been studied for its potential as a butyrylcholinesterase (BChE) inhibitor . BChE inhibitors are considered a potential therapeutic target for Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-9H-carbazole derivatives involves a series of reactions . The process includes the design and synthesis of the derivatives, which are then evaluated as BChE inhibitors . The synthesis methods are in accordance with the Lipinski rule .Molecular Structure Analysis
The molecular structure of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is based on the indole structure, but with a second benzene ring fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-tetrahydro-9H-carbazole derivatives include a series of reactions . These reactions involve the use of various catalysts and reagents .Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydro-9H-carbazole derivatives involves the inhibition of butyrylcholinesterase (BChE) . These derivatives have shown potent BChE inhibitory activity, with one derivative in particular, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g), demonstrating the most potent anti-BChE activity .
Direcciones Futuras
The future directions for the study of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- and its derivatives could involve further exploration of their potential as therapeutic agents for Alzheimer’s disease . This could include in-depth studies on their pharmacokinetic properties, efficacy, and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1,3,5,7,16H,2,4,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONTKKCARMUHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)








![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)